(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that features a combination of several functional groups, including an imidazole ring, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Thioether Formation:
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as pyrrolidin-1-ylsulfonyl chloride, in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the imidazole-thioether derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro, halo, or sulfonyl derivatives
Scientific Research Applications
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new chemical entities.
Material Science: Its unique functional groups may impart interesting properties to materials, such as enhanced stability, conductivity, or reactivity, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring, for example, is known to bind to metal ions and can inhibit metalloenzymes. The sulfonyl group may enhance the compound’s ability to interact with proteins through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(methylsulfonyl)phenyl)methanone
- (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(ethylsulfonyl)phenyl)methanone
- (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(propylsulfonyl)phenyl)methanone
Uniqueness
The uniqueness of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone lies in the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds with different sulfonyl substituents.
Biological Activity
The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , also known as a thioether-substituted imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an imidazole ring, a thioether linkage, and a sulfonamide moiety, which are known to influence its interaction with biological targets.
Structural Characteristics
The structural components of this compound can be outlined as follows:
- Imidazole Ring : Contributes to the compound's ability to interact with various biological receptors.
- Thioether Linkage : May enhance lipophilicity and bioavailability.
- Pyrrolidinylsulfonyl Group : Potentially increases binding affinity to specific targets.
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Properties : Several studies have reported that imidazole derivatives possess significant antibacterial and antifungal activities.
- Anticancer Effects : The ability of these compounds to inhibit tumor growth has been documented, suggesting potential applications in oncology.
- Enzyme Inhibition : Compounds with imidazole rings are often evaluated for their capacity to inhibit enzymes such as acetylcholinesterase and various kinases.
The mechanism of action for this compound likely involves:
- Binding to Enzymes or Receptors : The imidazole moiety may facilitate interactions with active sites of enzymes or receptors.
- Modulation of Signaling Pathways : By interacting with G protein-coupled receptors (GPCRs), the compound may influence intracellular signaling cascades, leading to physiological effects such as increased calcium ion levels through inositol trisphosphate pathways .
Antimicrobial Activity
A study on thioether-substituted imidazoles demonstrated that these compounds exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to established antibiotics.
Anticancer Potential
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests that the compound could serve as a lead for developing novel anticancer agents.
Enzyme Inhibition Studies
Research has highlighted the compound's ability to inhibit specific enzymes involved in metabolic processes. For instance, virtual screening studies revealed high binding affinities for acetylcholinesterase, indicating potential therapeutic applications in treating neurodegenerative diseases .
Data Table: Comparative Biological Activities
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-17-6-2-3-7-19(17)16-29-22-23-12-15-25(22)21(26)18-8-10-20(11-9-18)30(27,28)24-13-4-5-14-24/h2-3,6-11H,4-5,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDRACGAARTHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.